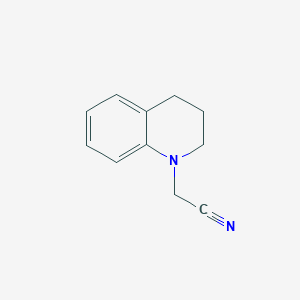

2-(3,4-dihydro-2H-quinolin-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6H,3,5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCDZHYOISPGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66487-31-8 | |

| Record name | 1-CYANOMETHYL-1,2,3,4-TETRAHYDRO-QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

It’s known that the quinoline core is a common structure in many bioactive compounds, suggesting that it may interact with biological targets in a similar manner.

Biological Activity

Introduction

The compound 2-(3,4-dihydro-2H-quinolin-1-yl)acetonitrile is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline core that is known for its ability to interact with various biological targets. The presence of the acetonitrile group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N |

| Molecular Weight | 173.23 g/mol |

| Melting Point | Not extensively reported |

| Solubility | Soluble in organic solvents |

Anticholinesterase Activity

Research indicates that compounds related to 3,4-dihydroquinolinones exhibit significant inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes. For instance, compounds derived from this class have shown IC50 values as low as 0.29 µM against human AChE, indicating potent activity . This inhibition is crucial for treating neurodegenerative diseases such as Alzheimer's.

Neuroprotective Effects

Studies have demonstrated that derivatives of 3,4-dihydroquinolinone can penetrate the blood-brain barrier (BBB) effectively. For example, compound 3e from a related study was shown to cross the BBB without exhibiting toxicity at concentrations below 12.5 µM . This property is vital for developing treatments for central nervous system disorders.

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been explored extensively. Compounds similar to this compound have demonstrated activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values reported for related compounds suggest robust antibacterial properties .

Antitumor Activity

Quinoline derivatives have been investigated for their anticancer properties. Some studies indicate that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives have shown significant antiproliferative effects on cancer cell lines such as A549 .

Case Study 1: Neuroprotective Potential

In a study evaluating the neuroprotective effects of a series of quinoline derivatives, it was found that specific compounds could significantly reduce oxidative stress markers in neuronal cells. The ability to inhibit AChE while protecting neuronal integrity suggests a dual mechanism beneficial for Alzheimer's disease therapy .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of related quinoline derivatives revealed that several compounds displayed potent activity against Gram-positive bacteria with MIC values ranging from 0.5 to 2 µg/mL against MRSA . These findings support the potential use of these compounds in treating resistant bacterial infections.

Scientific Research Applications

2-(3,4-dihydro-2H-quinolin-1-yl)acetonitrile is a quinoline derivative with applications spanning pharmaceutical and medicinal chemistry fields. This compound, characterized by a bicyclic structure featuring a quinoline moiety linked to an acetonitrile group, presents a white solid appearance with a melting point between 88-90 °C. Its unique structure contributes to its biological activity.

Pharmaceutical Applications

This compound is used in synthesizing derivatives with varied functionalities and enhanced pharmacological effects.

Biological Activities:

- Interaction studies have revealed its binding affinity with biological targets, which is crucial for understanding how structural modifications can improve efficacy and reduce side effects.

- It demonstrates inhibitory activity against kinases such as JAK3 and cRAF[Y340D][Y341D], suggesting its potential in treating cancer and other multifactorial diseases .

Derivatives and Research:

- The compound is used to create new hybrid and chimeric derivatives for drug development .

- This compound derivatives have shown promise in anticancer research.

Structural Similarities

Examples of compounds with structural similarities:

| Compound Name | Features |

|---|---|

| 3-(4-methylphenyl)-2H-chromen-2-one | Exhibits anti-inflammatory properties |

| 4-hydroxyquinoline | Known for its antibacterial activity |

| 2-(3-aminoquinolinyl)acetonitrile | Has shown promise in anticancer research |

Comparison with Similar Compounds

To contextualize the properties and applications of 2-(3,4-dihydro-2H-quinolin-1-yl)acetonitrile, we compare it with structurally related acetonitrile derivatives. These compounds are categorized based on their heterocyclic cores, substituents, and applications.

Structural and Molecular Comparisons

Key Observations :

- The quinoline and isoquinoline derivatives (e.g., and ) share aromatic N-heterocycles but differ in substitution patterns.

- The indole-based nitrile () introduces a chlorine substituent, which may influence biological activity due to increased electrophilicity.

- Hybrid structures like the benzodioxin-thiazole compound () exhibit higher molecular weights and complexity, impacting solubility and synthetic utility.

Key Insights :

- Quinoline and isoquinoline nitriles are prioritized in drug discovery due to their structural similarity to known pharmacophores (e.g., quinolones in ).

- The indole derivative () has commercial relevance, as evidenced by its market report, whereas the dihydroquinoline compound () remains primarily a research chemical.

Q & A

Q. NMR spectroscopy :

- ¹H NMR : Characteristic peaks for the acetonitrile proton (~3.5–4.0 ppm) and quinoline aromatic protons (6.8–8.2 ppm).

- ¹³C NMR : Distinct signals for the nitrile carbon (~115–120 ppm) and carbonyl groups (if present) .

High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₁H₁₁N₂: 171.0922) .

Q. What physicochemical properties are critical for handling and storage?

- Key Properties :

- Melting point : 165–167°C (observed in dihydroquinolinone analogs) .

- Solubility : Moderate in DMSO, DMF; low in water.

- Stability : Sensitive to prolonged light exposure; store under inert gas (N₂/Ar) at 2–8°C .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data?

- Resolution Strategies :

- Assay standardization : Use CLSI guidelines for antimicrobial testing or MTT protocols for cytotoxicity to minimize inter-lab variability.

- Purity verification : Employ orthogonal methods (HPLC >95% purity, HRMS) to rule out impurity-driven artifacts .

- SAR studies : Systematically modify substituents (e.g., methoxy groups at C6/C7) to isolate contributing factors to activity .

Q. What catalytic systems enhance enantioselective synthesis of chiral derivatives?

- Case Study : Lu et al. achieved >90% enantiomeric excess (ee) in asymmetric syntheses using Pd-catalyzed allylic amination for related quinoline frameworks .

- Optimization Parameters :

- Catalyst : Chiral BINAP-Ru complexes or phosphoric acids (TRIP).

- Solvent : Toluene or THF at –20°C.

- Monitoring : Chiral HPLC (Daicel columns) to track ee .

Q. How do substituents on the quinoline ring modulate electronic properties?

- Computational Insights :

- DFT Studies : Electron-donating groups (e.g., –OCH₃ at C6/C7) lower LUMO energy, enhancing electrophilic reactivity at the acetonitrile carbon.

- Hammett Analysis : Linear free-energy relationships (ρ = –1.2) confirm substituent effects on reaction rates .

- Experimental Validation :

- UV-Vis Spectroscopy : Bathochromic shifts in λmax correlate with electron-donating substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.